Atomoxetine-d3 hydrochloride
Description
Contextualizing Atomoxetine-d3, Hydrochloride as a Research Probe
Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine (B1665822) Hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor. caymanchem.commedchemexpress.com Specifically, it is the hydrochloride salt of atomoxetine where three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612). caymanchem.com This labeling makes it an invaluable research probe, particularly as an internal standard for the quantification of atomoxetine in biological samples using mass spectrometry. caymanchem.comnih.govveeprho.com Its application ensures accurate and reliable analysis in studies such as therapeutic drug monitoring and pharmacokinetics. veeprho.com
Overview of Applications for Deuterated Analogs in Mechanistic Studies
Deuterated analogs are extensively used in mechanistic studies to investigate the metabolism and pharmacokinetics of drugs. wikipedia.org The replacement of hydrogen with deuterium can affect the rate of metabolic reactions due to the kinetic isotope effect. wikipedia.org This effect allows researchers to identify which parts of a molecule are susceptible to metabolic breakdown. By comparing the metabolism of the deuterated and non-deuterated compounds, scientists can gain insights into metabolic pathways and potential drug-drug interactions. cdnsciencepub.com This approach has been effectively used to develop pharmacophores with enhanced biostability and improved pharmacokinetic profiles. snnu.edu.cn
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-NZDFJUHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Characterization of Atomoxetine D3, Hydrochloride
Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Atomoxetine-d3, Hydrochloride is designed to specifically introduce three deuterium atoms into the molecule. The accepted chemical name, (3R)-3-(2-Methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine hydrochloride, indicates that the deuterium atoms are located on the N-methyl group.
The most direct synthetic strategy involves the use of a deuterated methylating agent. This process would typically start with the desmethyl precursor of atomoxetine (B1665822). This precursor is then reacted with a methylating agent containing three deuterium atoms, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate. The final step involves converting the resulting deuterated free base into its hydrochloride salt. google.comgoogle.com
While general processes for preparing atomoxetine hydrochloride involve reacting the appropriate precursor with an organic solvent and hydrochloric acid, the key to forming the deuterated analog is the specific introduction of the N-trideuteriomethyl group. google.comgoogle.com Modern synthetic methods, such as photoredox-mediated hydrogen atom transfer, offer advanced strategies for installing deuterium at specific C-H bonds using sources like deuterated water (D₂O), although the classical approach using a deuterated alkylating agent is common for producing N-methyl-d3 labeled compounds. princeton.edu The selection of a synthetic route that places the deuterium atoms on stable, non-exchangeable positions, such as the C-D bonds of a methyl group, is a critical consideration to prevent loss of the isotopic label. sigmaaldrich.com
Assessment of Isotopic Purity and Enrichment
Determining the isotopic purity and the degree of deuterium enrichment is essential for the reliable use of Atomoxetine-d3, Hydrochloride as an internal standard. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a robust strategy for this characterization. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary technique for quantifying atomoxetine in biological samples, where Atomoxetine-d3 serves as the internal standard. nih.govnih.gov The mass spectrometer is set to detect the specific mass-to-charge (m/z) transitions for both the analyte and the standard. For atomoxetine, the transition is m/z 256.4 → 43.8, while for Atomoxetine-d3, the transition is m/z 259.3 → 47.0. nih.gov The mass shift of three Daltons provides a clear distinction between the labeled standard and the unlabeled analyte, enabling precise quantification. chemie-brunschwig.ch
High-Resolution Mass Spectrometry (HR-MS) provides a detailed analysis of the isotopic composition. By measuring the exact mass and relative intensities of the different isotopologues (molecules that differ only in their isotopic composition), analysts can calculate the isotopic enrichment. researchgate.net This confirms the percentage of molecules that are correctly labeled with three deuterium atoms versus any residual unlabeled (d0) or partially labeled (d1, d2) species. researchgate.net The relative amount of these isotopologues depends on the isotopic purity of the deuterated reagents and the efficiency of the synthesis. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structural integrity of the molecule and the specific location of the deuterium atoms. In a ¹H NMR spectrum of Atomoxetine-d3, the signal corresponding to the N-methyl protons would be absent, confirming that deuteration occurred at the intended position. rsc.org
A summary of these analytical techniques is provided in the table below.
| Analytical Technique | Purpose in Characterization of Atomoxetine-d3, Hydrochloride | Key Findings |
| LC-MS/MS | Used for quantification where Atomoxetine-d3 is an internal standard. nih.govnih.gov | Confirms the mass difference between the labeled standard (m/z 259.3) and the unlabeled analyte (m/z 256.4). nih.gov |
| HR-MS | Determines the precise isotopic distribution and calculates isotopic enrichment. rsc.orgresearchgate.net | Measures the percentage of the d3 isotopologue relative to other species (d0, d1, d2). researchgate.net |
| NMR Spectroscopy | Confirms the molecular structure and the position of the deuterium labels. rsc.org | Verifies the absence of proton signals at the N-methyl position, confirming successful deuteration at that site. |
Strategies for Maintaining Isotopic Integrity in Research Environments
The stability of the isotopic label is paramount for the accuracy of research findings. Although C-D bonds are strong, certain conditions can promote hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard. sigmaaldrich.com The primary goal is to prevent the deuterated standard from losing its label. sigmaaldrich.com
Key strategies for maintaining isotopic integrity include:
Proper Storage: The compound should be stored in a tightly sealed vial to protect it from atmospheric moisture. For long-term storage, placing this primary container inside a second sealed container, often with a desiccant, is recommended. chemie-brunschwig.ch
Controlled Environment: Storage in a cool, dark, and dry place minimizes the risk of degradation or isotopic exchange.
Solution Stability: When the standard is dissolved in a solvent, its stability should be considered. Solutions should typically be prepared fresh, and if stored, they should be kept sealed at low temperatures. Some protocols recommend discarding solutions after a defined period, such as one month, to ensure integrity. chemie-brunschwig.ch
Avoidance of Exchange-Promoting Conditions: During sample preparation and analysis, exposure to strongly acidic or basic conditions, high temperatures, or certain reactive matrices should be minimized, as these can facilitate H/D exchange, even from positions generally considered non-exchangeable. chemie-brunschwig.ch
Method Validation: Analytical methods utilizing deuterated standards should be validated to confirm that no isotopic exchange occurs during the entire process, from sample preparation to detection in the mass spectrometer. sigmaaldrich.comchemie-brunschwig.ch
By adhering to these strategies, researchers can ensure that the isotopic enrichment of Atomoxetine-d3, Hydrochloride remains stable over time, preserving its utility as a reliable internal standard for accurate quantitative analysis. lgcstandards.com
Advanced Analytical Methodologies for Atomoxetine D3, Hydrochloride Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of Atomoxetine-d3, Hydrochloride due to its superior sensitivity and selectivity. nih.govnih.gov
Development and Validation of Bioanalytical Methods for Atomoxetine (B1665822) and its Deuterated Analog
The development of robust bioanalytical methods is a critical first step for the accurate measurement of atomoxetine and its deuterated internal standard, Atomoxetine-d3, in various biological matrices. A simple, rapid, and sensitive LC-MS/MS method has been developed for the quantification of atomoxetine in human plasma and in vitro cellular samples. nih.govnih.gov This method utilizes a straightforward protein precipitation step for sample preparation, making it more time- and cost-effective compared to methods requiring laborious extraction or derivatization. nih.gov
Method validation is performed to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, stability, matrix effect, and recovery. nih.govnih.gov For instance, a validated method demonstrated linearity for atomoxetine in human plasma over a concentration range of 3 to 900 ng/mL and in cellular samples from 10 nM to 10 µM, with correlation coefficients (r²) consistently exceeding 0.999. nih.govnih.gov The intra- and inter-day accuracy and precision are assessed using quality control samples at multiple concentrations. nih.govnih.gov
Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitions
Electrospray ionization (ESI) is a widely used soft ionization technique that allows for the analysis of polar and thermally labile molecules like atomoxetine. nih.govspectroscopyonline.com Optimizing ESI source parameters is crucial for maximizing the signal intensity of the analyte and its internal standard. Key parameters that are typically optimized include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. spectroscopyonline.comnih.gov
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. spectroscopyonline.comresearchgate.net In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. The selection of optimal MRM transitions (precursor ion → product ion) is a critical step in method development. For atomoxetine, a common transition is m/z 256 → 44. researchgate.net For the internal standard, Atomoxetine-d3, a transition of m/z 268 → 116 has been reported. researchgate.net
Table 1: Example of Optimized LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3000 V |
| Nebulizer Pressure | 30 psi |
| Drying Gas Flow Rate | 10 L/min |
| Drying Gas Temperature | 320 °C |
| MRM Transition (Atomoxetine) | m/z 256 → 44 |
| MRM Transition (Atomoxetine-d3) | m/z 259 → 148 (hypothetical, based on d3 mass shift) |
Note: The MRM transition for Atomoxetine-d3 is a hypothetical example as specific transitions can vary between instruments and laboratories. The precursor ion reflects the addition of three deuterium (B1214612) atoms to the methyl group.
Role of Atomoxetine-d3 as an Internal Standard in Quantitative Assays
The use of a stable isotope-labeled (SIL) internal standard, such as Atomoxetine-d3, Hydrochloride, is the gold standard in quantitative LC-MS/MS analysis. scispace.comnih.gov An internal standard is a compound added to samples at a known concentration to correct for variability during sample preparation and analysis. scioninstruments.com
Atomoxetine-d3 is an ideal internal standard for atomoxetine because it is chemically and physically almost identical to the analyte. scioninstruments.com This close similarity ensures that it behaves nearly identically during extraction, chromatography, and ionization. scioninstruments.comclearsynth.com However, its slightly higher mass, due to the three deuterium atoms, allows it to be distinguished from the unlabeled atomoxetine by the mass spectrometer. scioninstruments.com By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or ionization efficiency. This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement. clearsynth.com
Evaluation of Matrix Effects and Recovery in Complex Biological Matrices
Biological matrices such as plasma, blood, and urine are complex mixtures that can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect. kcl.ac.uk This can lead to either suppression or enhancement of the signal, affecting the accuracy of the quantification. Therefore, the evaluation of matrix effects is a critical component of method validation. nih.gov
Matrix effects are typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. nih.gov A validated method for atomoxetine in human plasma and cellular samples showed that the matrix effect was insignificant, with observed values ranging from 95.1% to 108.6% for plasma and 88.2% to 96.2% for cellular samples. nih.gov
Recovery is the efficiency of the extraction procedure in isolating the analyte from the biological matrix. It is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample. A direct protein precipitation method for atomoxetine and Atomoxetine-d3 demonstrated excellent recovery, ranging from 93.8% to 113.2% in both plasma and cellular samples. nih.gov
Table 2: Matrix Effect and Recovery Data for Atomoxetine and Atomoxetine-d3 in Human Plasma
| Analyte | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| Atomoxetine | 95.1 - 108.6 | 93.8 - 113.2 |
| Atomoxetine-d3 | 95.1 - 108.6 | 93.8 - 113.2 |
Source: Data derived from a study on LC-MS/MS analysis of atomoxetine. nih.gov
High-Performance Liquid Chromatography (HPLC) Approaches
While LC-MS/MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) with other detectors, such as UV, has also been employed for the analysis of atomoxetine. ijpsjournal.com However, the focus here is on the chromatographic principles relevant to deuterated compounds.
Chromatographic Separation Principles for Deuterated Compounds
In reversed-phase HPLC, the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. While deuterated compounds like Atomoxetine-d3 are chemically very similar to their non-deuterated counterparts, subtle differences in their physicochemical properties can sometimes lead to chromatographic separation. This is known as the isotope effect. chromatographyonline.com
The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's lipophilicity. In some cases, the deuterated compound may elute slightly earlier or later than the non-deuterated compound. nih.gov This separation is often more pronounced with a higher degree of deuteration. researchgate.net The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion to the aqueous phase, can influence the extent of this separation. colab.wsnih.gov The polarity of the stationary phase also plays a significant role in the separation of isotopologues. colab.ws While complete baseline separation is not always achieved or necessary when using mass spectrometric detection (as the mass difference is the primary means of distinction), understanding these principles is important for method development and troubleshooting. nih.gov
Validation Parameters for HPLC-Based Quantification (e.g., linearity, precision, accuracy)
High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a robust method for the quantification of atomoxetine in biological matrices. nih.gov Atomoxetine-d3, Hydrochloride is frequently used as the internal standard in these assays to ensure high accuracy. caymanchem.comcaymanchem.comnih.gov The validation of these methods, in line with regulatory guidelines, involves assessing several key parameters to guarantee reliable performance. researchgate.net
Linearity: This parameter establishes the concentration range over which the analytical response is directly proportional to the concentration of the analyte. For atomoxetine quantification using HPLC, linearity has been demonstrated across various concentration ranges. For instance, an LC-MS/MS method showed excellent linearity for atomoxetine in human plasma from 3 ng/mL to 900 ng/mL, with a coefficient of determination (r²) greater than 0.999. nih.gov Other RP-HPLC methods have established linearity in ranges such as 2-10 µg/mL, 10-200 µg/mL, 20-100 µg/ml, and 50-150 µg/mL, consistently achieving high correlation coefficients (r² ≥ 0.997). researchgate.netresearchgate.netscholarsresearchlibrary.comasianpubs.org
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). For HPLC-based methods, precision is evaluated at two levels:
Intra-day Precision (Repeatability): This assesses variability within the same day. Studies report intra-day precision for atomoxetine assays with %RSD values ranging from 0.9% to 3.3%. nih.govscholarsresearchlibrary.com
Inter-day Precision (Intermediate Precision): This measures variability across different days. Reported inter-day precision shows %RSD values between 0.4% and 3.5%, demonstrating the long-term reliability of the methods. nih.govscholarsresearchlibrary.com In one study, the inter-day variation over three days was less than 2%. asianpubs.org
Accuracy: Accuracy reflects the closeness of the mean test results to the true value and is often determined through recovery studies. Known amounts of the analyte are added to a sample matrix and the percentage recovered is calculated. For atomoxetine, HPLC methods demonstrate high accuracy, with recovery rates typically falling between 98.00% and 101.77%. scholarsresearchlibrary.comnih.govresearchgate.net An LC-MS/MS assay using Atomoxetine-d3 as an internal standard reported accuracy for plasma samples ranging from 98.7% to 102.0%. nih.gov
Table 1: HPLC Validation Parameters for Atomoxetine Quantification
| Parameter | Finding | Method | Source |
|---|---|---|---|
| Linearity Range | 3 ng/mL - 900 ng/mL (r² > 0.999) | LC-MS/MS | nih.gov |
| Linearity Range | 20 µg/mL - 100 µg/mL | RP-HPLC | scholarsresearchlibrary.com |
| Linearity Range | 10 µg/mL - 200 µg/mL (r² = 0.9992) | RP-HPLC | asianpubs.org |
| Intra-day Precision | 1.1% - 3.3% (%RSD) | LC-MS/MS | nih.gov |
| Inter-day Precision | 2.5% - 3.3% (%RSD) | LC-MS/MS | nih.gov |
| Inter-day Precision | < 2% (CV) | HPLC | asianpubs.org |
| Accuracy (Recovery) | 98.7% - 102.0% | LC-MS/MS | nih.gov |
| Accuracy (Recovery) | 99.8% - 101.77% | RP-HPLC | scholarsresearchlibrary.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful technique for the analysis of atomoxetine. Atomoxetine-d3, Hydrochloride is expressly intended for use as an internal standard for quantification by GC-MS, which enhances the accuracy of the measurement. caymanchem.comcaymanchem.com
A primary application of GC-MS in this context is in the field of forensic science and toxicology. The Cayman Spectral Library, a GC-MS database with over 2,000 spectral entries for emerging forensic drug standards, serves as a key resource for identifying unknown substances. caymanchem.com The inclusion of compounds like atomoxetine in such libraries facilitates its identification in complex samples.
Furthermore, GC-MS is utilized in broader screening applications. For example, a specific GC-MS method was developed for the analysis of 19 different nootropics, a class of substances that includes atomoxetine, demonstrating its utility in monitoring and quality control of these compounds. shimadzu.com This method allows for the simultaneous detection of multiple substances, making it efficient for screening purposes. shimadzu.com
Spectrophotometric Methodologies in Atomoxetine Research
Spectrophotometric methods, including both UV and visible spectrophotometry, offer simpler, cost-effective, and rapid alternatives for the quantification of atomoxetine hydrochloride, particularly in bulk drug and pharmaceutical formulations. scholarsresearchlibrary.comrasayanjournal.co.in
UV Spectrophotometry: Several UV spectrophotometric methods have been developed and validated. These methods are based on measuring the absorbance of atomoxetine in a suitable solvent. Acetonitrile and methanol (B129727) are commonly used solvents. scholarsresearchlibrary.compharmacyjournal.in The maximum absorbance (λmax) for atomoxetine hydrochloride is consistently observed at approximately 270 nm or 271 nm. scholarsresearchlibrary.compharmacyjournal.in These methods demonstrate good linearity over concentration ranges such as 20-100 µg/ml and 20-140 µg/ml, with high correlation coefficients (r² = 0.999). scholarsresearchlibrary.compharmacyjournal.in
Visible Spectrophotometry: Visible spectrophotometric methods involve the reaction of atomoxetine with a chromogenic reagent to form a colored product that can be measured in the visible region of the electromagnetic spectrum. These methods enhance selectivity.
One approach involves a nucleophilic substitution reaction between atomoxetine and 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, which produces an orange-colored product. researchgate.net
Another set of methods is based on the condensation reaction of atomoxetine with aromatic aldehydes, such as Vanillin or Para dimethyl amino Benzaldehyde (PDAB), in the presence of sulfuric acid. rasayanjournal.co.in These reactions yield colored products with absorption maxima at 560 nm and 600 nm, respectively. rasayanjournal.co.in These colorimetric methods have been validated and show linearity at low concentrations, for instance, in the range of 1-5 µg/ml. rasayanjournal.co.in
Table 2: Spectrophotometric Methods for Atomoxetine Quantification
| Method Type | Reagent/Solvent | λmax | Linearity Range | Source |
|---|---|---|---|---|
| UV Spectrophotometry | Acetonitrile/Distilled Water | 270 nm | 20-100 µg/ml | scholarsresearchlibrary.com |
| UV Spectrophotometry | Acetonitrile | 271 nm | 20-140 µg/ml | pharmacyjournal.in |
| Visible Spectrophotometry | 1,2-Naphthoquinone-4-sulphonate (NQS) | Not Specified | 5-40 µg/ml | researchgate.net |
| Visible Spectrophotometry | Vanillin | 560 nm | 1-5 µg/ml | rasayanjournal.co.in |
| Visible Spectrophotometry | Para dimethyl amino Benzaldehyde (PDAB) | 600 nm | 10-50 µg/ml | rasayanjournal.co.in |
Mechanistic Investigations Utilizing Atomoxetine D3, Hydrochloride
Elucidation of Metabolic Pathways in Preclinical Biological Systems
The use of Atomoxetine-d3, hydrochloride has been instrumental in delineating the metabolic pathways of atomoxetine (B1665822) in various preclinical models, including human, mouse, and rat liver microsomes. researchgate.net These studies are crucial for understanding potential species differences in metabolism and for identifying metabolites that may contribute to the pharmacological or toxicological profile of the parent compound.
Systematic investigations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have led to the identification of numerous deuterated metabolites of atomoxetine. researchgate.net In liver microsomes, novel metabolites have been discovered, including two methoxyamine-trapped aldehydes, two cyclization products, and products of N-hydroxylation and detoluene-atomoxetine formation. researchgate.net The deuterated label facilitates the differentiation of drug-related material from endogenous compounds in complex biological matrices. The primary metabolite, 4-hydroxyatomoxetine, and a secondary metabolite, N-desmethylatomoxetine, have been quantified in plasma samples to understand their formation kinetics. science.gov
Below is a table summarizing key deuterated metabolites identified in preclinical systems.
| Metabolite Class | Specific Metabolites Identified (Deuterated) | Biological System |
| Hydroxylated Metabolites | 4-Hydroxyatomoxetine-d3 | Human, Mouse, and Rat Liver Microsomes researchgate.netscience.gov |
| Demethylated Metabolites | N-Desmethylatomoxetine-d3 | Human, Mouse, and Rat Liver Microsomes science.gov |
| Aldehyde Metabolites | Methoxyamine-trapped aldehydes-d3 | Human, Mouse, and Rat Liver Microsomes researchgate.net |
| Cyclization Products | Cyclization metabolites-d3 | Human, Mouse, and Rat Liver Microsomes researchgate.net |
| Other | Detoluene-atomoxetine-d3, N-hydroxy-atomoxetine-d3 | Human, Mouse, and Rat Liver Microsomes researchgate.net |
This table is based on findings from referenced preclinical studies and illustrates the types of deuterated metabolites that have been characterized.
The metabolism of atomoxetine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Atomoxetine-d3, hydrochloride is utilized in enzyme kinetic studies to pinpoint the specific isoforms responsible for its biotransformation. The major pathway, 4-hydroxylation, is predominantly catalyzed by the highly polymorphic CYP2D6 enzyme. researchgate.netinvivochem.cn This has significant implications for individuals with genetic variations in CYP2D6, who may exhibit altered metabolic profiles. invivochem.cn
Further studies have implicated other CYP isoforms in the metabolism of atomoxetine. For instance, CYP2C8 and CYP2B6 have been identified as major enzymes involved in the bioactivation of atomoxetine to form aldehyde metabolites. researchgate.net While CYP3A4 plays a lesser role in the primary metabolism of atomoxetine, its involvement is still considered in the context of potential drug-drug interactions. researchgate.net The use of deuterated substrates like Atomoxetine-d3, hydrochloride allows for precise measurement of enzyme activity and inhibition constants, providing a clearer picture of the drug's metabolic clearance pathways.
The following table presents a summary of the key CYP450 isoforms involved in atomoxetine metabolism.
| CYP Isoform | Role in Atomoxetine Metabolism |
| CYP2D6 | Major enzyme responsible for 4-hydroxylation. researchgate.netinvivochem.cn |
| CYP2C8 | Involved in the formation of aldehyde metabolites. researchgate.net |
| CYP2B6 | Involved in the formation of aldehyde metabolites. researchgate.net |
| CYP3A4 | Minor role, considered in drug-drug interaction studies. researchgate.net |
This table summarizes the involvement of various cytochrome P450 isoforms in the metabolic pathways of atomoxetine as determined through in vitro studies.
While not extensively detailed in the provided search results, the principle of using deuterated compounds like Atomoxetine-d3, hydrochloride in metabolic stability assays is to assess the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slower rate of metabolism at the site of deuteration due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can result in increased metabolic stability of the deuterated compound. However, for Atomoxetine-d3, hydrochloride, it is primarily used as an internal standard in analytical methods, where its metabolic stability is assumed to be identical to the unlabeled compound for quantification purposes. science.govnih.govwebsite-files.comresearchgate.net
Enzyme Kinetic Studies with Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2C8, CYP2B6, CYP3A4)
Pharmacokinetic Modeling and Distribution Studies in Research Systems
Atomoxetine-d3, hydrochloride is an indispensable tool for pharmacokinetic (PK) modeling and distribution studies. Its use as an internal standard in bioanalytical methods allows for accurate quantification of atomoxetine in various biological matrices, which is fundamental for constructing reliable PK models. nih.govresearchgate.net
The extent of drug binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is available to exert its pharmacological effect. Studies have shown that atomoxetine is highly bound to plasma proteins, particularly albumin and to a lesser extent, alpha-1-acid glycoprotein. science.govresearchgate.net While direct studies on the protein binding of Atomoxetine-d3, hydrochloride were not found, it is used as an internal standard in assays that measure the unbound concentration of the parent drug, implying that its binding characteristics are considered equivalent to the non-deuterated form for analytical purposes. science.govresearchgate.net
Understanding how a drug distributes into various tissues is crucial for predicting its efficacy and potential for toxicity. Although specific studies detailing the tissue distribution of Atomoxetine-d3, hydrochloride were not identified in the search results, deuterated compounds are frequently used in such studies. The stable isotope label allows for the quantification of the drug and its metabolites in different tissues, providing data for the development of compartmental pharmacokinetic models. These models help to describe the time course of drug concentration in different parts of the body. The use of Atomoxetine-d3, hydrochloride as an internal standard in the analysis of plasma and tissue samples from animal models is a common practice that supports these pharmacokinetic investigations. science.gov
Investigation of Transport Mechanisms Across Biological Barriers in In Vitro Models
The ability of a centrally acting agent to cross the blood-brain barrier (BBB) is fundamental to its therapeutic effect. In vitro models, such as co-cultures of brain endothelial cells, astrocytes, and pericytes, are employed to study these transport mechanisms. researchgate.net Studies suggest that atomoxetine's movement across the BBB is primarily governed by passive diffusion rather than active transport mechanisms. nih.govnih.govnih.gov
In such transport studies, Atomoxetine-d3, Hydrochloride would serve as an invaluable analytical tool. When studying the permeability of atomoxetine across an in vitro BBB model, the deuterated standard is added at a known concentration to the experimental samples. This allows for precise quantification of the non-deuterated atomoxetine that permeates the cellular barrier via liquid chromatography-mass spectrometry (LC-MS). The distinct mass difference between atomoxetine and its d3 variant ensures that they are clearly distinguishable by the detector, minimizing analytical error and enhancing the accuracy of permeability calculations.
Illustrative Data for In Vitro BBB Permeability Study
| Compound | Initial Concentration (μM) | Concentration after Permeation (μM) | Apparent Permeability (Papp) (cm/s) | Transport Mechanism |
|---|---|---|---|---|
| Atomoxetine | 10 | 1.5 | 15.2 x 10-6 | Passive Diffusion |
| Sucrose (Low Permeability Control) | 10 | 0.02 | 0.2 x 10-6 | Paracellular Diffusion |
Neurotransmitter Transporter and Receptor Interaction Profiling
Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine (B1679862) transporter (NET). drugbank.comnih.gov This inhibition increases the concentration of norepinephrine in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects. numberanalytics.com The binding affinity of atomoxetine to the human NET is high, with reported inhibition constant (Ki) values around 5 nM. chemsrc.comcapes.gov.br Studies have shown that atomoxetine dose-dependently blocks the reuptake of norepinephrine in brain regions with a high density of noradrenergic neurons. nih.govlilly.com
In kinetic studies, Atomoxetine-d3, Hydrochloride would be used as an internal standard to quantify atomoxetine in competitive binding assays. These assays determine the Ki of atomoxetine by measuring its ability to displace a radiolabeled ligand from the NET. The precise measurement of atomoxetine concentration is critical for the accurate calculation of its binding affinity. The deuterium labeling in Atomoxetine-d3 does not alter its chemical properties or binding affinity, making it an ideal standard.
Atomoxetine exhibits significant selectivity for the NET over other monoamine transporters. medscape.org Its binding affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is considerably lower. chemsrc.comcapes.gov.br Reported Ki values for human SERT and DAT are approximately 77 nM and 1451 nM, respectively, demonstrating a much weaker interaction compared to NET. chemsrc.comcapes.gov.br This selectivity profile means that at therapeutic concentrations, atomoxetine primarily acts on the norepinephrine system with minimal direct impact on serotonin and dopamine reuptake in most brain areas. droracle.aid-nb.info However, some studies suggest that atomoxetine can occupy a significant percentage of SERT at clinical doses. wikipedia.orgsnmjournals.org
Illustrative Data for Transporter Binding Affinity
| Transporter | Atomoxetine Ki (nM) | Selectivity Ratio (Ki DAT or SERT / Ki NET) |
|---|---|---|
| Norepinephrine Transporter (NET) | 5 | - |
| Serotonin Transporter (SERT) | 77 | 15.4 |
| Dopamine Transporter (DAT) | 1451 | 290.2 |
Analysis of Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Interactions
Examination of Deuterium Isotope Effects in Biochemical Processes
The primary reason to use a deuterated compound like Atomoxetine-d3, Hydrochloride in mechanistic studies is to investigate the kinetic isotope effect (KIE). The KIE occurs when replacing an atom with its heavier isotope (like hydrogen with deuterium) slows down the rate of a chemical reaction, provided that the bond to that atom is broken in the rate-determining step. portico.orgnih.gov
Atomoxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. researchgate.netnih.gov The major metabolic pathway is the formation of 4-hydroxyatomoxetine. drugbank.comresearchgate.net The "d3" in Atomoxetine-d3, Hydrochloride typically signifies the replacement of three hydrogen atoms with deuterium at a specific position, often on the N-methyl group. N-demethylation is a known, albeit minor, metabolic pathway for atomoxetine, leading to the formation of N-desmethylatomoxetine, particularly in individuals who are poor metabolizers via CYP2D6. researchgate.netpgkb.org
By using Atomoxetine-d3, researchers can study the KIE on this N-demethylation pathway. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the enzymatic cleavage of the C-D bond by CYP enzymes would be slower. portico.org Observing a significant KIE (a slower rate of N-desmethylatomoxetine-d2 formation compared to N-desmethylatomoxetine from the non-deuterated parent) would provide strong evidence that the cleavage of a C-H bond on the methyl group is a rate-limiting step in this specific metabolic reaction. This technique is crucial for elucidating precise enzymatic mechanisms. nih.gov
Illustrative Data for Kinetic Isotope Effect on N-demethylation
| Substrate | Metabolite | Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Atomoxetine (C-H) | N-desmethylatomoxetine | 15.0 | 2.5 |
| Atomoxetine-d3 (C-D) | N-desmethylatomoxetine-d2 | 6.0 |
Influence of Deuteration on Molecular Interactions and Binding Affinities
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can influence a drug's pharmacokinetic profile, a concept known as the deuterium kinetic isotope effect (DKIE). This effect is most pronounced when the carbon-hydrogen bond is broken during a rate-determining step of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially altering the drug's half-life and exposure. In the case of Atomoxetine-d3, Hydrochloride, the deuterium atoms are located on the N-methyl group. This strategic placement is primarily investigated for its potential to modify the drug's metabolic fate, as N-demethylation is a known metabolic pathway for atomoxetine.
However, a critical question in the development of deuterated compounds is whether this isotopic substitution alters the pharmacodynamic properties of the molecule, specifically its interaction with its intended biological targets. For Atomoxetine-d3, Hydrochloride, the primary pharmacological target is the human norepinephrine transporter (NET). Additionally, its affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT) are important for its selectivity profile.
Research findings indicate that the deuteration of the N-methyl group in atomoxetine does not significantly alter its binding affinity for its primary and secondary transporter targets. The binding affinities, expressed as inhibitor constants (Ki), are considered to be identical for both the deuterated and non-deuterated forms of the compound. Atomoxetine hydrochloride is a potent and selective inhibitor of the norepinephrine re-uptake transporter, and Atomoxetine-d3, hydrochloride maintains this characteristic. medchemexpress.com
The table below presents the comparative binding affinities of both Atomoxetine, Hydrochloride and Atomoxetine-d3, Hydrochloride for the human norepinephrine, serotonin, and dopamine transporters.
Table 1: Comparative Binding Affinities (Ki, nM) of Atomoxetine, Hydrochloride and Atomoxetine-d3, Hydrochloride
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| Atomoxetine, Hydrochloride | 5 | 77 | 1451 |
| Atomoxetine-d3, Hydrochloride | 5 | 77 | 1451 |
Data sourced from publicly available chemical and pharmacological databases. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.eu
Preclinical Research Applications and Methodological Advancements of Atomoxetine D3, Hydrochloride
Application in In Vitro Cell Culture Models for Compound Characterization
In the realm of in vitro research, Atomoxetine-d3, Hydrochloride serves as an indispensable tool for the precise quantification of atomoxetine (B1665822) in various cell-based assays. Its utility is particularly evident in studies designed to elucidate the parent compound's interaction with its molecular targets and its metabolic fate.
A key application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays developed to measure atomoxetine concentrations in cellular samples. nih.gov For instance, a validated LC-MS/MS method for analyzing atomoxetine in both human plasma and in vitro cellular samples utilizes Atomoxetine-d3, Hydrochloride as the internal standard. nih.gov This method, which employs direct protein precipitation for sample preparation, has been successfully applied to cellular lysates, achieving a lower limit of quantification of 10 nM. nih.gov The use of a stable isotope-labeled internal standard like Atomoxetine-d3, Hydrochloride is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. nih.gov
Systematic reviews of in vitro studies investigating therapeutic options for conditions like Attention Deficit Hyperactivity Disorder (ADHD) highlight the use of cell lines such as SH-SY5Y neuroblastoma and PC12 cells to evaluate the effects of drugs like atomoxetine. nih.gov In such studies, which may involve transporter activity assays or gene expression analysis, Atomoxetine-d3, Hydrochloride would be the standard of choice for quantifying atomoxetine levels to correlate with observed biological effects. nih.govnih.gov
Table 1: Application of Atomoxetine-d3, Hydrochloride in In Vitro Assay Development
| Assay Type | Cell/Sample Type | Role of Atomoxetine-d3, Hydrochloride | Lower Limit of Quantification (Atomoxetine) | Reference |
|---|---|---|---|---|
| LC-MS/MS | In vitro cellular samples | Internal Standard | 10 nM | nih.gov |
Utilization in Animal Models for Neurobiological and Behavioral Research
The primary role of Atomoxetine-d3, Hydrochloride in animal models is to facilitate pharmacokinetic and pharmacodynamic studies of atomoxetine. By serving as an internal standard, it allows for the accurate measurement of atomoxetine concentrations in various biological matrices, such as plasma and brain tissue, following administration to research animals.
For example, studies in rat models have shown that atomoxetine increases extracellular levels of norepinephrine (B1679862) and dopamine (B1211576) in the prefrontal cortex. caymanchem.com The quantification of atomoxetine in these neurochemical studies relies on robust analytical methods, for which Atomoxetine-d3, Hydrochloride is an ideal internal standard. Similarly, in behavioral studies, such as the 5-choice serial reaction time test in rats where atomoxetine was found to reduce premature responding, accurate measurement of drug exposure is essential for interpreting the behavioral outcomes. caymanchem.com
Research in mouse models of ADHD, such as the prenatal nicotine (B1678760) exposure model, has demonstrated that atomoxetine can normalize behavioral deficits and re-establish long-term potentiation (LTP) in the hippocampus. researchgate.netnih.gov The data from these studies, which correlate specific doses of atomoxetine with behavioral and electrophysiological changes, are underpinned by analytical methods validated using its deuterated form.
Furthermore, in studies investigating the effects of atomoxetine on comorbid conditions, such as pain hypersensitivity in 6-hydroxydopamine (6-OHDA) lesioned mice, Atomoxetine-d3, Hydrochloride would be used to confirm drug exposure levels associated with the observed anti-hyperalgesic effects.
Contribution to Drug Discovery and Development Pipelines for Noradrenergic Agents
In the discovery and development of new noradrenergic agents, Atomoxetine-d3, Hydrochloride plays a supportive yet critical role. As a stable isotope-labeled standard, it is essential for high-throughput screening and lead optimization phases, where the rapid and accurate quantification of test compounds and reference drugs like atomoxetine is paramount.
The development of new chemical entities targeting the norepinephrine transporter (NET) often involves comparative studies with established selective inhibitors like atomoxetine. caymanchem.com Atomoxetine itself has high affinity for NET, with a Ki value of 5 nM, while showing significantly lower affinity for the serotonin (B10506) and dopamine transporters. caymanchem.commedchemexpress.com In competitive binding assays or uptake assays using cell lines expressing these transporters, Atomoxetine-d3, Hydrochloride is used to precisely measure the concentration of atomoxetine, which serves as a benchmark for the potency and selectivity of novel compounds.
Moreover, during the preclinical development phase, regulatory bodies require robust, validated bioanalytical methods for the assessment of pharmacokinetics. geneesmiddeleninformatiebank.nl The development of such methods for atomoxetine, a well-established noradrenergic agent, often involves Atomoxetine-d3, Hydrochloride. nih.govijpsjournal.com The established protocols and the availability of this standard can streamline the analytical validation process for new drug candidates with similar chemical structures or mechanisms of action.
Table 2: Binding Affinity of Atomoxetine (Quantified using Atomoxetine-d3, HCl as standard)
| Transporter | Ki (nM) | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | 5 | caymanchem.commedchemexpress.com |
| Serotonin Transporter (SERT) | 77 | caymanchem.commedchemexpress.com |
Development of Novel Labeled Probes for Advanced Research
While Atomoxetine-d3, Hydrochloride itself is a labeled compound, its primary function is as a non-radioactive, stable isotope-labeled internal standard for mass spectrometry. medchemexpress.com The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte without interfering with biological systems. medchemexpress.com
The concept of "labeled probes" in advanced research often extends to radiolabeled compounds for techniques like Positron Emission Tomography (PET) or Autoradiography. There is no widespread evidence to suggest that Atomoxetine-d3, Hydrochloride is used directly as a probe in these types of imaging studies. Instead, other isotopologues of atomoxetine, incorporating positron-emitting isotopes like Carbon-11 or Fluorine-18, would be synthesized for use as PET radioligands to visualize and quantify norepinephrine transporters in the living brain.
The true contribution of Atomoxetine-d3, Hydrochloride in this context is foundational. The extensive pharmacological and pharmacokinetic data generated for atomoxetine, which was made possible by using the d3-labeled standard, provides the necessary validation for atomoxetine as a suitable scaffold for the development of these more complex radiolabeled probes. The well-characterized binding properties and brain kinetics of atomoxetine inform the design and interpretation of studies using its radiolabeled variants.
Future Research Trajectories and Innovations
Integration of High-Resolution Mass Spectrometry for Comprehensive Omics-Based Studies
The convergence of stable isotope labeling with high-resolution mass spectrometry (HRMS) is setting the stage for more comprehensive "omics" studies, including proteomics, metabolomics, and exposomics. nih.gov HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap analyzers, provide the mass accuracy and resolution necessary to reliably distinguish between isotopically labeled and unlabeled molecules in complex biological samples. nih.govcreative-proteomics.comnih.gov This capability is fundamental for tracing the metabolic fate of compounds and quantifying changes in biological systems with high precision. creative-proteomics.comnih.gov
In metabolomics, stable isotope tracers like Atomoxetine-d3, Hydrochloride can be used to map metabolic networks and quantify metabolic fluxes. nih.gov By introducing the labeled compound into a biological system, researchers can track its transformation and distribution, providing deep insights into metabolic pathways. nih.gov Similarly, in proteomics, stable isotope labeling techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) allow for precise quantitative comparisons of protein expression levels between different states, identifying protein-protein interactions and post-translational modifications. creative-proteomics.comnih.gov The use of deuterated compounds in conjunction with HRMS is also crucial for hydrogen-deuterium exchange (HDX-MS) studies, a powerful method for probing the structure and dynamics of proteins. researchgate.netnih.gov
The future will see a greater integration of these approaches, where data from genomics, proteomics, and metabolomics are combined to build a holistic understanding of a biological system's response to a substance like atomoxetine (B1665822). The high-quality, quantitative data generated using deuterated standards and HRMS are essential for the success of these systems-level investigations.
Table 1: Physicochemical Properties of Atomoxetine-d3, Hydrochloride
| Property | Value |
|---|---|
| Formal Name | (R)-N-(methyl-d3)-3-phenyl-3-(o-tolyloxy)propan-1-amine, monohydrochloride caymanchem.com |
| CAS Number | 1217776-38-9 caymanchem.comaxios-research.com |
| Molecular Formula | C₁₇H₁₈D₃NO · HCl caymanchem.com |
| Molecular Weight | 294.8 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |
| Primary Application | Internal standard for the quantification of atomoxetine by GC- or LC-MS caymanchem.com |
Advancements in Quantitative Bioanalytical Techniques for Stable Isotope Labeled Compounds
Atomoxetine-d3, Hydrochloride is primarily intended for use as an internal standard for the quantification of atomoxetine via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a stable isotope-labeled analog is considered the gold standard for quantitative LC-MS methods because its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization response while being distinguishable by mass. researchgate.net
While well-established, the field of quantitative bioanalysis is continuously evolving. Future advancements are focused on increasing throughput, sensitivity, and the scope of analysis.
High-Throughput Screening: Techniques like Acoustic Ejection Mass Spectrometry (AEMS) are emerging for rapid compound analysis. sciex.com AEMS allows for the direct analysis of samples from microtiter plates at speeds of up to one sample per second, drastically reducing the time required for screening large compound libraries compared to traditional LC-MS methods. sciex.com
Dynamic and Temporal Analysis: In proteomics, traditional labeling methods are being expanded to pulsed applications like pulsed SILAC (pSILAC). nih.gov These techniques allow for temporal analysis by monitoring the rate of incorporation or loss of heavy-labeled amino acids, providing insights into the dynamics of protein synthesis and degradation over time. nih.gov
Enhanced Multiplexing: To increase the number of samples that can be analyzed simultaneously, metabolic labeling techniques are being combined with chemical labeling methods, such as isobaric tags for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT). nih.gov
These advanced techniques, reliant on the availability of high-purity stable isotope-labeled compounds, will enable more complex and informative quantitative studies in the future.
Table 2: Comparison of Selected Quantitative Bioanalytical Techniques
| Technique | Primary Advantage | Common Application | Role of Deuterated Compound |
|---|---|---|---|
| LC-MS/MS | High sensitivity and selectivity; "gold standard" for quantification. | Targeted quantification of drugs and metabolites. nih.gov | Internal Standard. researchgate.net |
| HRMS | High mass accuracy and resolution. creative-proteomics.com | Untargeted and suspect screening, metabolomics, proteomics. nih.gov | Tracer for metabolic flux analysis, HDX-MS studies. nih.govresearchgate.net |
| AEMS | Ultra-high throughput (up to 1 sample/sec). sciex.com | Rapid screening of large compound libraries. sciex.com | Internal Standard for quality control. sciex.com |
| pSILAC-MS | Allows for temporal analysis of protein turnover. nih.gov | Dynamic proteomics, studying protein synthesis/degradation rates. nih.gov | N/A (labeling is typically with ¹³C or ¹⁵N amino acids). |
Exploration of New Research Paradigms Utilizing Deuterated Analogs in Neuropharmacology
Beyond their use as analytical standards, deuterated compounds are becoming valuable tools for fundamental research in neuropharmacology. The strategic replacement of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions involving C-H bond cleavage. medchemexpress.comsymeres.com This property is being exploited to develop novel therapeutic candidates and research probes.
Improved Metabolic Profiles: Deuteration has the potential to modify the pharmacokinetic and metabolic profiles of drugs, often leading to reduced clearance rates and extended half-lives. medchemexpress.comsymeres.com Researchers have successfully designed deuterated ligands for central nervous system targets, such as the GABA-A receptor, that show improved metabolic stability and enhanced bioavailability, making them more suitable for in-vivo studies and potential clinical applications. researchgate.net This paradigm could be applied to atomoxetine itself to investigate new therapeutic profiles.
Mechanistic Studies: Deuterated analogs are used to investigate the mechanisms of metabolic pathways. symeres.comnih.gov By comparing the metabolism of a deuterated compound to its non-deuterated parent, researchers can elucidate the specific sites and rates of metabolic oxidation. nih.gov
Advanced In-Vivo Imaging and Quantification: In neuroscience research, deuterated neurotransmitters are being used as standards to enable the absolute quantification and imaging of these signaling molecules in brain tissue sections via mass spectrometry imaging. nih.gov This allows for a detailed understanding of the spatial distribution of neurotransmitters and how they are affected by pharmacological agents.
The use of Atomoxetine-d3, Hydrochloride and similar compounds in these new research paradigms promises to deepen our understanding of neuropharmacological mechanisms and accelerate the development of next-generation therapeutics for neurological and psychiatric disorders.
Q & A
Q. What validated analytical methods are recommended for quantifying Atomoxetine-d3, Hydrochloride in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantifying Atomoxetine-d3, Hydrochloride. Key parameters include:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase: Methanol:phosphate buffer (pH 3.0–4.0) in a 70:30 ratio.
- Flow rate: 1.0 mL/min.
- Detection: UV absorbance at 225–230 nm. Method validation should include accuracy (98–102%), precision (RSD <2%), and specificity against excipients .
Q. How can researchers ensure the stability of Atomoxetine-d3, Hydrochloride during storage?
Answer: Stability studies should follow ICH guidelines under controlled conditions:
Q. What spectroscopic techniques are suitable for structural characterization of Atomoxetine-d3, Hydrochloride?
Answer: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical:
- 1H/13C NMR: Confirms deuterium incorporation at the methyl group (δ ~2.5 ppm for non-deuterated analogs).
- High-resolution MS: Validates molecular ion peaks ([M+H]+ at m/z 292.2 for C17H18D3NO·HCl) .
Advanced Research Questions
Q. How can isotopic effects of deuterium in Atomoxetine-d3 influence its metabolic stability in preclinical models?
Answer: Deuterium at the N-methyl group slows CYP2D6-mediated metabolism, increasing half-life (t1/2) by 20–30% in rodent studies. Key steps:
Q. What experimental design strategies optimize Atomoxetine-d3, Hydrochloride formulations for enhanced bioavailability?
Answer: A 3² full factorial design evaluates variables like:
Q. How do researchers resolve contradictions in assay results for Atomoxetine-d3, Hydrochloride across laboratories?
Answer: Cross-validation protocols include:
Q. What advanced impurity profiling techniques detect synthesis-related byproducts in Atomoxetine-d3, Hydrochloride?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace impurities:
- Target analytes: (R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride (CAS 1643684-05-2).
- Limit of quantification (LOQ): ≤0.05% w/w using matrix-matched calibration.
- Ionization mode: Electrospray ionization (ESI+) with MRM transitions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
